molecular formula C8H5F3N2O3 B8502797 3-Nitro-4-trifluoromethylbenzoic acid amide CAS No. 1214386-17-0

3-Nitro-4-trifluoromethylbenzoic acid amide

Cat. No. B8502797
Key on ui cas rn: 1214386-17-0
M. Wt: 234.13 g/mol
InChI Key: MDMAETUVSKEJTH-UHFFFAOYSA-N
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Patent
US08921405B2

Procedure details

A 1 M solution of Borane in THF (51 ml, 51 mmol) was added at 0° C. to 3-nitro-4-trifluoromethyl-benzoic acid amide (3.00 g, 12.8 mmol) in 50 ml THF and it was stirred for 3 days. Methanol was carefully added and it was stirred for 30 min at r.t and 2 h at reflux. Then it was concentrated i.vac.; NaOH was added (pH 8) and the mixture was extracted with EtOAc. The organic layer was dried with Na2SO4, filtered and concentrated to furnish the crude subtitle compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[N+:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[C:14]([F:17])([F:16])[F:15])[C:8]([NH2:10])=O)([O-:4])=[O:3].CO>C1COCC1>[N+:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[C:14]([F:15])([F:16])[F:17])[CH2:8][NH2:10])([O-:4])=[O:3]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)N)C=CC1C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
51 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
it was stirred for 30 min at r.t and 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
Then it was concentrated i.vac
ADDITION
Type
ADDITION
Details
NaOH was added (pH 8)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CN)C=CC1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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